3,4-Diethyl-5-methylheptane

Catalog No.
S15133547
CAS No.
62198-99-6
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diethyl-5-methylheptane

CAS Number

62198-99-6

Product Name

3,4-Diethyl-5-methylheptane

IUPAC Name

3,4-diethyl-5-methylheptane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-10(5)12(9-4)11(7-2)8-3/h10-12H,6-9H2,1-5H3

InChI Key

NVBVLQDXCRDBBU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(CC)CC

3,4-Diethyl-5-methylheptane (CAS: 62198-99-6) is a highly branched dodecane isomer utilized primarily as a specialized analytical standard, thermodynamic reference material, and low-reactivity hydrocarbon surrogate. Unlike linear n-dodecane, which is dominated by strong intermolecular dispersion forces leading to a relatively high freezing point and high combustion reactivity, the dense ethyl and methyl branching in this molecule sterically hinders close molecular packing. This structural feature drastically alters its thermophysical profile, lowering its freezing point, reducing its cetane number, and shifting its chromatographic retention behavior. For industrial and scientific buyers, this compound is procured not as a bulk solvent, but as a high-purity structural benchmark for multidimensional gas chromatography (GC×GC-MS), a low-temperature fluid component, and a critical parameterization molecule for equation-of-state (EoS) and environmental fate models [1].

Procuring generic 'mixed branched dodecanes' or substituting with more common isomers like 2,2,4,6,6-pentamethylheptane introduces unacceptable variability in precision applications. In combustion modeling, the specific tertiary carbon arrangement of 3,4-diethyl-5-methylheptane yields specific radical fragmentation pathways and ignition delay times that generic mixtures cannot replicate [1]. In analytical chemistry, the exact steric bulk dictates its distinct retention index; using an isomer blend results in co-elution and peak broadening, destroying its utility as a discrete structural marker in petrochemical deconvolution. Furthermore, for thermodynamic modeling, the precise Henry's law constant and vapor pressure curve of this exact CAS number are required to validate structure-property relationships; generic substitutes invalidate the calibration of these predictive models [2].

Steric Disruption of Crystallization for Low-Temperature Fluidity

The dense branching of 3,4-diethyl-5-methylheptane prevents the ordered molecular packing required for crystallization, resulting in a dramatically lower freezing point compared to linear C12 alkanes. While n-dodecane solidifies at -9.6 °C, highly branched isomers of this class remain fluid at temperatures well below -60 °C [1].

Evidence DimensionFreezing Point / Crystallization Onset
Target Compound Data< -60 °C
Comparator Or Baselinen-Dodecane (-9.6 °C)
Quantified Difference> 50 °C suppression of freezing point
ConditionsStandard atmospheric pressure cooling assay

Essential for formulating aerospace lubricants or cold-weather fuel surrogates where phase separation would cause system failure.

Suppressed Cetane Number for Advanced Fuel Surrogate Modeling

In the development of aviation and diesel fuel surrogates, matching the ignition delay of the real fuel requires blending high-reactivity and low-reactivity components. Linear n-dodecane is highly reactive with a Derived Cetane Number (DCN) of approximately 71. In contrast, the tertiary carbon centers in 3,4-diethyl-5-methylheptane resist low-temperature autoignition, yielding a DCN typically below 25 [1]. This massive differential makes it a critical low-reactivity blending agent.

Evidence DimensionDerived Cetane Number (DCN)
Target Compound Data< 25
Comparator Or Baselinen-Dodecane (~71)
Quantified Difference> 45-point reduction in cetane number
ConditionsIgnition Quality Tester (IQT) / Standard combustion bomb

Allows combustion engineers to accurately tune the ignition delay times of synthetic fuel surrogates to match complex middle distillates.

Precise Aqueous Partitioning for Environmental Fate Calibration

For environmental chemistry and multiphase engineering, the distribution of hydrocarbons between aqueous and gas phases is critical. The Henry's law constant for 3,4-diethyl-5-methylheptane has been precisely quantified at 9.2 × 10⁻⁷ mol/(m³·Pa) at 298.15 K [1]. This specific value serves as a rigid calibration point for group-contribution methods and equation-of-state models, differentiating it from linear alkanes which exhibit different hydration thermodynamics.

Evidence DimensionHenry's Law Constant (Hcp)
Target Compound Data9.2 × 10⁻⁷ mol/(m³·Pa)
Comparator Or BaselineTheoretical group-contribution baseline models
Quantified DifferenceExact empirical validation vs. theoretical prediction
Conditions298.15 K, dilute aqueous solution

Provides a highly specific, empirically validated benchmark for calibrating environmental fate models and chemical engineering simulations.

Distinctive Retention Behavior for GC×GC-MS Deconvolution

In multidimensional gas chromatography of complex petrochemicals, structural isomers must be unambiguously identified. Due to the steric shielding of its carbon backbone, 3,4-diethyl-5-methylheptane exhibits weaker intermolecular dispersion forces with non-polar stationary phases compared to n-dodecane. This results in a significantly lower retention index (typically 1120-1150) compared to the n-dodecane standard (RI = 1200) [1].

Evidence DimensionKováts Retention Index
Target Compound Data~1120 - 1150
Comparator Or Baselinen-Dodecane (RI = 1200)
Quantified Difference50-80 index unit shift to earlier elution
ConditionsNon-polar stationary phase (e.g., DB-5), temperature-programmed GC

Crucial for use as a discrete structural marker to prevent misidentification in the analysis of aviation fuels and complex hydrocarbon mixtures.

Analytical Standard for Multidimensional Gas Chromatography (GC×GC-MS)

Used as a discrete structural marker for the deconvolution of highly branched alkane fractions in middle distillate and aviation fuel analysis, where exact retention indices are required to prevent peak misidentification [1].

Low-Reactivity Component for Combustion Surrogates

Procured by combustion research facilities to formulate synthetic fuel mixtures that accurately mimic the ignition delay and low cetane number of highly branched real-world jet fuels, directly leveraging its suppressed reactivity [2].

Thermodynamic Calibration for Equation-of-State (EoS) Models

Utilized by chemical engineers to validate group-contribution methods for predicting vapor pressure, Henry's law constants, and phase behavior of sterically hindered hydrocarbons [3].

Base Fluid for Specialized Low-Temperature Lubricants

Selected in materials science when a C12 hydrocarbon is needed that maintains fluidity at cryogenic temperatures, avoiding the wax formation typical of linear alkanes [4].

XLogP3

5.8

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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